4-Azidobenzoic acid

Catalog No.
S617360
CAS No.
6427-66-3
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidobenzoic acid

CAS Number

6427-66-3

Product Name

4-Azidobenzoic acid

IUPAC Name

4-azidobenzoic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)

InChI Key

PQXPAFTXDVNANI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=[N+]=[N-]

Synonyms

4-azidobenzoic acid, 4-azidobenzoic acid, carboxy-(14)C-labeled, p-azidobenzoate, p-azidobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=[N+]=[N-]

Organic Chemistry:

4-Azidobenzoic acid is primarily utilized in organic chemistry as a valuable building block for the synthesis of diverse organic molecules. Its significance lies in its ability to participate in a specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction []. In this reaction, 4-azidobenzoic acid acts as the azide component, reacting with terminal alkynes in the presence of a copper(I) catalyst to form five-membered heterocyclic rings called 1,2,3-triazoles []. These triazole rings are prevalent in numerous biologically active molecules and functional materials [].

Medicinal Chemistry:

Due to the prevalence of triazole rings in various drugs and potential drug candidates, 4-azidobenzoic acid finds applications in medicinal chemistry. By incorporating 4-azidobenzoic acid into the structure of potential drug molecules through CuAAC reactions, researchers can explore the therapeutic potential of these modified compounds []. This approach allows for the introduction of diverse functional groups onto the drug molecule, potentially influencing its activity, selectivity, and overall therapeutic profile [].

Material Science:

The ability of 4-azidobenzoic acid to participate in CuAAC reactions also holds potential in the field of material science. By incorporating 4-azidobenzoic acid into the design of polymers or other materials, researchers can introduce specific functionalities that can tailor the material's properties for various applications. For instance, 4-azidobenzoic acid can be used to create biocompatible materials for drug delivery or to develop materials with specific electrical or optical properties [].

4-Azidobenzoic acid is an aromatic compound with the molecular formula C₇H₅N₃O₂ and a CAS number of 6427-66-3. It features an azide functional group (-N₃) attached to a benzoic acid structure, making it a versatile building block in organic synthesis. The compound appears as a white to light red crystalline powder and is known for its reactivity, particularly in click chemistry applications due to its azide group .

, most notably:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: This reaction is a cornerstone of click chemistry, allowing for the formation of 1,2,3-triazoles when reacted with alkynes. The reaction typically requires copper(I) as a catalyst and proceeds under mild conditions .
  • Reduction Reactions: The azide group can be reduced to amines or other functional groups using reducing agents such as lithium aluminum hydride or hydrogenation techniques .
  • Acylation and Esterification: The carboxylic acid moiety can react with alcohols or amines to form esters or amides, respectively, which are useful in synthesizing derivatives with varied biological activities .

Research indicates that 4-Azidobenzoic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that derivatives of 4-azidobenzoic acid show activity against various bacterial strains, indicating potential use in pharmaceutical applications .
  • Fluorescence Enhancement: The compound has been utilized in fluorescence-based assays for detecting metal ions, particularly copper(II), which highlights its utility in analytical chemistry and biochemistry .

The synthesis of 4-Azidobenzoic acid can be achieved through several methods:

  • Direct Azidation: Benzoic acid can be converted to 4-azidobenzoic acid by treating it with sodium azide in the presence of a suitable activating agent such as thionyl chloride. This method allows for high yields under controlled conditions .
  • Nitration followed by Reduction: Starting from nitrobenzoic acid, the nitro group can be converted into an azide through a series of reduction and substitution reactions .
  • Click Chemistry Approaches: Utilizing pre-existing azides and coupling them with benzoic acid derivatives through click chemistry has also been explored for synthesizing this compound efficiently .

4-Azidobenzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
  • Materials Science: Its ability to undergo click reactions makes it useful in developing new materials with specific properties, such as polymers or hydrogels .
  • Bioconjugation: The azide group allows for bioconjugation techniques where biomolecules can be tagged for detection or therapeutic purposes .

Interaction studies involving 4-Azidobenzoic acid focus on its reactivity with other compounds:

  • Metal Ion Detection: Research has shown that 4-azidobenzoic acid can interact with metal ions like copper(II), leading to fluorescence changes that can be quantitatively analyzed .
  • Biological Interactions: Studies exploring its antimicrobial activity have indicated interactions with bacterial cell membranes, although the exact mechanisms remain an area for further research .

Several compounds share structural similarities with 4-Azidobenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzoic AcidNo azide groupWidely used as a preservative; lacks reactivity associated with azides.
4-Nitrobenzoic AcidNitro group instead of azideUsed primarily as a reagent; less versatile than 4-azidobenzoic acid.
4-Methylbenzoic AcidMethyl group instead of azideCommonly used in organic synthesis but lacks the click chemistry utility.
4-Carboxyphenyl AzideAzide group presentSimilar reactivity but may not have the same solubility or stability as 4-azidobenzoic acid.

The presence of the azide functional group distinguishes 4-Azidobenzoic acid from these similar compounds, making it particularly valuable in click chemistry and bioconjugation applications. Its unique reactivity profile allows it to participate in a variety of chemical transformations that are not feasible with other benzoic acid derivatives.

The synthesis of 4-ABA traces back to early 20th-century diazotization techniques. A landmark procedure involves treating 4-aminobenzoic acid with sodium nitrite ($$ \text{NaNO}2 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, followed by azide substitution using sodium azide ($$ \text{NaN}3 $$). This method achieves yields exceeding 90%, with purity confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Table 1: Physical Properties of 4-Azidobenzoic Acid

PropertyValueSource
Molecular Weight163.13 g/mol
Melting Point180°C (decomposes)
SolubilityMethanol, DMSO, aqueous bases
UV-Vis $$ \lambda_{\text{max}} $$260 nm (azide absorption)

The compound’s stability under ambient conditions contrasts with many aliphatic azides, making it preferable for storage and handling.

Significance in Organic and Bioorganic Chemistry

4-ABA’s reactivity stems from its azide group ($$-\text{N}_3$$), which undergoes three primary transformations:

  • CuAAC Click Chemistry: Forms 1,2,3-triazoles with terminal alkynes, widely used for bioconjugation.
  • Photolysis: Generates nitrene intermediates ($$-\text{N}\cdot$$) upon UV irradiation, enabling covalent bonding to biomolecules.
  • Staudinger Ligation: Reacts with phosphines to form amide bonds, though largely supplanted by CuAAC.

Bioconjugation Case Study: Immobilizing 4-ABA on gold-silica nanoparticles ($$ \text{Au}@\text{SiO}_2 $$) creates platforms for detecting copper(II) ions via fluorescence quenching. The azide-alkyne reaction with propiolic acid-tagged carbon dots achieves detection limits of 0.1 µM, surpassing conventional methods.

Current Research Landscape

Recent studies highlight 4-ABA’s role in advanced materials:

Photogenerated Nitrenes for Spintronics

Photolysis of 4-ABA’s perfluorinated analog (4F4ABC) in crystalline matrices yields triplet nitrenes with a 20-day half-life at room temperature. Density functional theory (DFT) calculations attribute this stability to crystal packing that traps $$ \text{N}_2 $$ molecules adjacent to nitrenes. Such materials exhibit photopatterned luminescence, suggesting applications in quantum computing.

Table 2: Photolysis Outcomes in 4-ABA vs. 4F4ABC

Parameter4-ABA4F4ABC
Nitrene Yield10% Triplet, 90% Side-Products90% Triplet, 10% Side-Products
$$ \text{N}_2 $$ TrappingMinimalExtensive
Stability (25°C)Hours20 Days

XLogP3

2.5

LogP

2.54 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (95%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (95%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Other CAS

6427-66-3

Wikipedia

4-Azidobenzoic acid

Dates

Modify: 2023-08-15
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem
Geng et al. Switching on prodrugs using radiotherapy. Nature Chemistry, doi: 10.1038/s41557-021-00711-4, published online 10 June 2021

Explore Compound Types